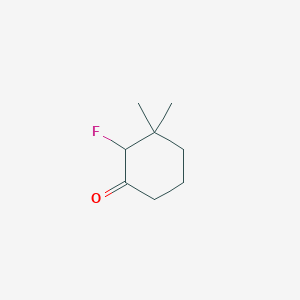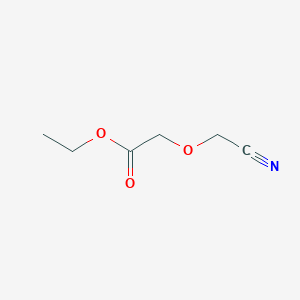
Ethyl (cyanomethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (cyanomethoxy)acetate is an organic compound that contains both an ester and a nitrile functional group. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethoxy)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.
Michael Addition: Requires a base like sodium ethoxide.
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Yields substituted nitriles.
Hydrogenation: Forms β-amino acids.
Applications De Recherche Scientifique
Ethyl (cyanomethoxy)acetate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of heterocycles and other complex molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .
Comparaison Avec Des Composés Similaires
Ethyl (cyanomethoxy)acetate is similar to other esters and nitriles but has unique properties due to the presence of both functional groups. Similar compounds include:
Ethyl cyanoacetate: Contains a nitrile and an ester group but lacks the cyanomethoxy functionality.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: Contains only an ester group and lacks the nitrile functionality.
This compound’s unique combination of functional groups makes it a versatile and valuable compound in various chemical syntheses.
Propriétés
Numéro CAS |
112333-59-2 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethoxy)acetate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3 |
Clé InChI |
RUBHYEOIQWSTJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


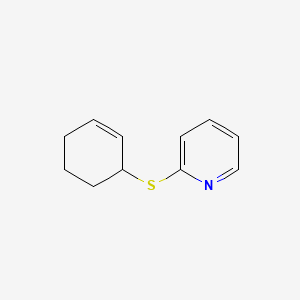
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
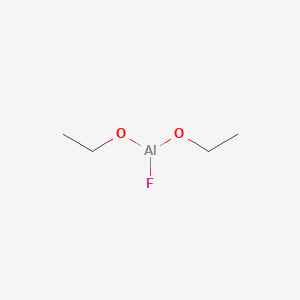
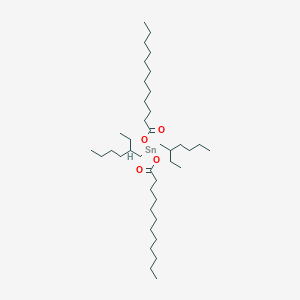
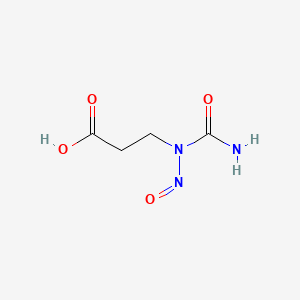
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
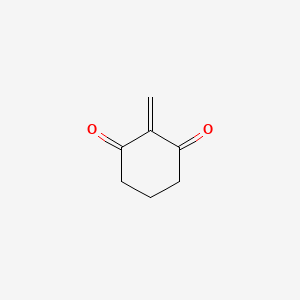
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
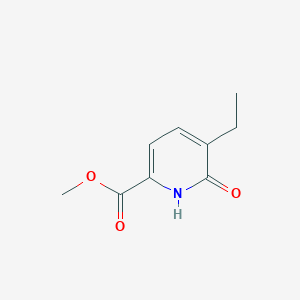
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
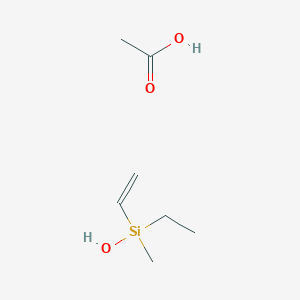
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
